molecular formula C17H15F3O B1327410 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898789-76-9

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327410
CAS RN: 898789-76-9
M. Wt: 292.29 g/mol
InChI Key: YTNHRZSPPQXLKT-UHFFFAOYSA-N
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Description

The compound "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone . Additionally, the synthesis of fluorinated aromatic diamine monomers, which are structurally related to the target compound, has been achieved through coupling reactions followed by reduction . These methods suggest that similar catalytic and coupling strategies could be employed in the synthesis of "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone."

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

The compound undergoes multiple arylations through C-C and C-H bond cleavages in the presence of a palladium catalyst. This process leads to the synthesis of tetraarylethanes and diaryl isochromanones, important for various synthetic applications (Wakui et al., 2004).

Vinylphosphonium Salt Mediated Reactions

The compound participates in reactions with catechol and methyl propiolate or ethyl phenylpropiolate, leading to the formation of benzodioxole derivatives. This showcases its role in the synthesis of complex organic compounds (Yavari et al., 2006).

Role in Antiandrogen Activity

3-(Substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides, where the trifluoromethyl group plays a crucial role, exhibit partial androgen agonist activity. This is pivotal in the development of novel antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).

Crystal and Molecular Structure Studies

The isomers of 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone demonstrate different biological activities, with structural determinations aiding in understanding their bioactivity (Allen et al., 1971).

Cesium Fluoride Mediated Reactions

In a study involving the N-methylation of a bicalutamide derivative, a 1,4-N-->O migration was observed, indicating the compound's role in facilitating novel chemical transformations (Patil et al., 2006).

Selenium-Promoted Electrophilic Cyclization

The compound is used in selenium-promoted cyclization of arylpropiolamides, leading to the synthesis of organoselenyl spiro trienones. This process is significant in the field of organic synthesis (Recchi et al., 2020).

Base-Catalysed Acyloin Rearrangements

The compound is amenable to base-catalysed α-ketol rearrangements, yielding isomeric hydroxypropanones. These intermediates are useful in synthesizing novel compounds like arylflavanones (Hall et al., 1980).

properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-12-5-2-3-6-13(12)9-10-16(21)14-7-4-8-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNHRZSPPQXLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644034
Record name 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone

CAS RN

898789-76-9
Record name 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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